molecular formula C16H19N3O2S B6473478 3-methyl-4-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine CAS No. 2640872-96-2

3-methyl-4-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine

Cat. No.: B6473478
CAS No.: 2640872-96-2
M. Wt: 317.4 g/mol
InChI Key: GRBUAYBKHDWMSR-UHFFFAOYSA-N
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Description

Thiazole is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . It’s a pale yellow liquid with a pyridine-like odor and the molecular formula C3H3NS . The thiazole ring is notable as a component of the vitamin thiamine (B1) .


Synthesis Analysis

Thiazoles can be synthesized via two main approaches: annulation of the pyrazole ring to the thiazole or thiazine ring and, conversely, annulation of the thiazole or thiazine ring to the pyrazole ring .


Molecular Structure Analysis

Thiazoles are members of the azoles, heterocycles that include imidazoles and oxazoles . Being planar, thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity, more so than the corresponding oxazoles .


Chemical Reactions Analysis

Thiazoles are found in a variety of specialized products, often fused with benzene derivatives, the so-called benzothiazoles . They are also found in naturally occurring peptides, and utilized in the development of peptidomimetics .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole include a boiling point of 116 to 118 °C and a molar mass of 85.12 g·mol −1 .

Future Directions

The development of new antitumor agents based on thiazines and thiazoles is becoming of special interest for many academic and industrial research laboratories around the world aiming to obtain potent molecules with higher specificity and lower toxicity .

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazoles, have been found to interact with a variety of biological targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives, which share a similar structure, are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding .

Biochemical Pathways

Thiazole derivatives have been found to influence a variety of biochemical pathways, often resulting in downstream effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Pharmacokinetics

Thiazole derivatives are generally known to have good bioavailability due to their planar structure and the presence of polar atoms, which can form hydrogen bonds with biological targets .

Result of Action

Thiazole derivatives have been found to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

Properties

IUPAC Name

[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-12-8-17-5-2-15(12)21-9-13-3-6-19(7-4-13)16(20)14-10-22-11-18-14/h2,5,8,10-11,13H,3-4,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBUAYBKHDWMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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